molecular formula C11H13ClO4S B12109857 Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- CAS No. 134649-64-2

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-

Cat. No.: B12109857
CAS No.: 134649-64-2
M. Wt: 276.74 g/mol
InChI Key: INENCMFZUFWPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- is an organic compound with a complex structure that includes a butanoic acid backbone, a chlorophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- typically involves multiple steps. One common method starts with the chlorosulfonation of a phenol derivative, followed by a series of reactions including etherification, reduction, nucleophilic substitution, and hydrolysis . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis routes that optimize yield and cost-effectiveness. For example, adopting phenol as the starting material and employing a series of reactions under controlled conditions can lead to the efficient production of the target compound .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism by which butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

134649-64-2

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3-methylbutanoic acid

InChI

InChI=1S/C11H13ClO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)

InChI Key

INENCMFZUFWPGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.